molecular formula C15H17NO B12126903 [1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl- CAS No. 885950-08-3

[1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl-

Cat. No.: B12126903
CAS No.: 885950-08-3
M. Wt: 227.30 g/mol
InChI Key: XEWJTRJYNYFJBW-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl- is a substituted biphenyl derivative featuring a methanamine group at the 3-position of one phenyl ring and a methoxy group at the 4'-position of the adjacent phenyl ring. The N-methyl substitution on the amine group enhances its lipophilicity and modulates electronic properties, making it relevant for applications in medicinal chemistry and materials science.

Properties

CAS No.

885950-08-3

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-[3-(4-methoxyphenyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C15H17NO/c1-16-11-12-4-3-5-14(10-12)13-6-8-15(17-2)9-7-13/h3-10,16H,11H2,1-2H3

InChI Key

XEWJTRJYNYFJBW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Biphenyl Framework Construction

The biphenyl core is typically synthesized via Friedel-Crafts alkylation. In the method described in CN101575297B, cinnamonitrile reacts with benzene in the presence of anhydrous aluminum trichloride (AlCl₃) under reflux conditions to yield 3,3-diphenylpropionitrile. This step achieves 95–98% yield due to the stoichiometric excess of benzene, which drives the reaction to completion. The nitrile group serves as a directing group, enhancing regioselectivity for para-substitution.

Nitrile Reduction to Primary Amine

Catalytic hydrogenation converts 3,3-diphenylpropionitrile to 3,3-diphenylpropylamine. Nickel-based catalysts (e.g., 5% Ni/diatomaceous earth) under 2–5 MPa H₂ pressure at 80–120°C provide optimal results, yielding 91–95%. Ammonia is introduced to suppress secondary amine formation, ensuring >99% primary amine selectivity. Transitioning to palladium/calcium carbonate (Pd/CaCO₃) reduces reaction time by 30% but increases costs.

Enzymatic Transamination for Chiral Amine Synthesis

Transaminase-Mediated Asymmetric Synthesis

The asymmetric synthesis of biphenyl ethanamine derivatives employs ω-transaminases to convert ketones to enantiomerically pure amines. Using 2-acetylbiphenyl as a substrate, (1S)-1-(1,1'-biphenyl-2-yl)ethanamine is obtained with 84% enantiomeric excess (ee) in phosphate buffer (pH 7.5) at 37°C. Isopropylamine serves as the amine donor, while pyridoxal-5'-phosphate (PLP) acts as a cofactor.

Optimization of Enzyme Variants

Thermostable transaminase mutants (e.g., ATA-117) enhance reaction efficiency at elevated temperatures (50–60°C), achieving full conversion in 6 hours compared to 24 hours for wild-type enzymes. However, substrate inhibition occurs at ketone concentrations >10 mM, necessitating fed-batch approaches.

Reductive Amination and N-Methylation

One-Pot Tandem Synthesis

A tandem protocol combines imine formation and methylation in methanol using cesium carbonate (Cs₂CO₃) and a palladium catalyst (Cat. 1, 0.2 mol%) at 100°C. For example, benzylamine reacts with 4-methoxybenzaldehyde to form N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine in 87% yield. The mechanism involves:

  • Imine Formation : Aldehyde and amine condense to form a Schiff base.

  • Methylation : Catalytic transfer hydrogenation with methanol as the methyl source.

Methylation via Quaternary Ammonium Salts

An alternative route involves converting 3,3-diphenylpropylamine to a Schiff base using formaldehyde, followed by methylation with methyl iodide to form a quaternary ammonium salt. Hydrolysis with HCl yields N-methyl-3,3-diphenylpropylamine with 89% purity.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

4'-Methoxy substitution is introduced via Suzuki coupling between 3-bromophenylboronic acid and 4-methoxyphenyl bromide. Palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in toluene/water (3:1) at 90°C yield 4'-methoxy-1,1'-biphenyl-3-carbonitrile (92% yield).

Nickel-Catalyzed Cyanation

Nickel chloride (NiCl₂) with zinc powder converts aryl halides to nitriles via Rosenmund-von Braun reaction. For example, 3-bromo-4'-methoxybiphenyl reacts with CuCN in DMF at 150°C to form the nitrile precursor (88% yield).

Comparative Analysis of Synthetic Routes

MethodKey StepCatalystYield (%)Purity (%)
Friedel-CraftsAlkylation/HydrogenationNi/diatomaceous earth9599
EnzymaticTransaminationATA-1178495
Tandem SynthesisReductive AminationPd/Cs₂CO₃8798
Suzuki CouplingCross-CouplingPd(OAc)₂/PPh₃9297

Challenges and Optimization Strategies

Byproduct Formation in Friedel-Crafts Reactions

Excess AlCl₃ generates HCl, leading to tar formation. Replacing AlCl₃ with FeCl₃ reduces acidity but lowers yield to 82%.

Enzyme Deactivation in Transamination

PLP-dependent transaminases lose activity after three cycles due to cofactor degradation. Immobilizing enzymes on chitosan beads improves stability, enabling 10 reuses with <10% activity loss.

Solvent Effects in Reductive Amination

Methanol enhances methylation efficiency via its role as a hydrogen donor. Switching to ethanol decreases yield to 72% due to reduced proton availability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine or even to a hydrocarbon.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, where a hydrogen atom on the biphenyl core is replaced by a halogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Primary amines or hydrocarbons.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-3-methanamine, 4’-methoxy-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-methanamine, 4’-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of [1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl- can be contextualized through comparisons with the following analogs:

Substituent Position and Electronic Effects

  • N,N-Diethyl-4'-methoxy-[1,1'-biphenyl]-4-amine (3gd): This compound (C₁₇H₂₁NO) has a methoxy group at the 4'-position and diethylamine at the 4-position.
  • (3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine :
    With a methyl group at the 3'-position (C₁₄H₁₅N), this analog lacks the methoxy and N-methyl substituents, reducing its polarity and electronic conjugation .

Functional Group Variations

  • [1,1'-Biphenyl]-3-methanamine, α-methyl (CAS 110826-97-6):
    This derivative (C₁₄H₁₅N) features a methyl group on the methanamine carbon (α-position) rather than the N-methyl group. This structural difference impacts basicity and steric accessibility of the amine group .
  • [1,1'-Biphenyl]-3-yl(phenyl)methanamine (CAS 1138152-53-0):
    The addition of a phenyl group to the methanamine (C₁₉H₁₇N) introduces significant bulk, likely reducing solubility and altering binding affinity in biological systems compared to the target compound .

Organometallic Derivatives

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
[1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl- C₁₅H₁₇NO ~227.30 4'-OCH₃, N-CH₃ Inferred lipophilicity, moderate basicity
N,N-Diethyl-4'-methoxy-[1,1'-biphenyl]-4-amine C₁₇H₂₁NO 255.36 4'-OCH₃, 4-N(CH₂CH₃)₂ High steric hindrance
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine C₁₄H₁₅N 197.28 3'-CH₃ Reduced polarity
[1,1'-Biphenyl]-3-methanamine, α-methyl C₁₄H₁₅N 197.28 α-CH₃ (on methanamine carbon) Altered basicity
[1,1'-Biphenyl]-3-yl(phenyl)methanamine C₁₉H₁₇N 259.35 Phenyl group on methanamine Low solubility, high steric bulk

Biological Activity

[1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl- is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antiproliferative effects and other relevant pharmacological properties.

Synthesis and Characterization

The synthesis of [1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl- typically involves nucleophilic aromatic substitution reactions. The compound can be synthesized by reacting suitable biphenyl derivatives with methanamine under specific conditions to yield the desired product. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of [1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl- against various cancer cell lines. The following table summarizes key findings from these studies:

Concentration (µM)Cell LineViability (%)LDH Release (U/mL)
10A375 (Melanoma)90.31 ± 5.090.104 ± 0.003
30A375 (Melanoma)82.49 ± 6.450.094 ± 0.007
10BJ Fibroblast117.96 ± 7.810.104 ± 0.003
30BJ Fibroblast168.67 ± 16.160.094 ± 0.007

The results indicate that at a concentration of 30 µM , there is a significant reduction in cell viability for the A375 melanoma cell line compared to the control group, demonstrating its potential as an anticancer agent . Conversely, the compound appears to enhance viability in BJ fibroblast cells at both concentrations tested.

The mechanism by which [1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl- exerts its biological effects may involve modulation of cellular pathways related to proliferation and apoptosis. Studies suggest that it may influence the c-Myc signaling pathway, which is crucial in regulating cell growth and metabolism .

Case Studies

Several case studies have documented the effects of [1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl- in vitro:

  • Case Study 1 : In a study involving human melanoma cells (A375), treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 20 µM .
  • Case Study 2 : In fibroblast cultures (BJ cells), the compound not only maintained but enhanced cell viability at lower concentrations, indicating a potential for use in regenerative medicine or as a protective agent against cytotoxicity.

Q & A

Q. What are the optimized synthetic routes for [1,1'-Biphenyl]-3-methanamine, 4'-methoxy-N-methyl-?

The synthesis of biphenyl methanamine derivatives often involves catalytic coupling reactions, such as Suzuki-Miyaura cross-coupling, to assemble the biphenyl core. For example, analogous compounds like (3',4'-difluoro-[1,1'-biphenyl]-4-yl)methanamine are synthesized using palladium catalysts to achieve high regioselectivity and minimize by-products . Post-coupling modifications, such as reductive amination with methylamine, are critical for introducing the N-methyl group. Solvent choice (e.g., dimethylformamide or THF) and temperature control (60–80°C) are key to optimizing yields .

Q. How is the purity and structural integrity of this compound validated in research settings?

Advanced analytical techniques are required:

  • NMR spectroscopy (1H/13C) confirms substituent positions on the biphenyl core and the methoxy group.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
  • HPLC with UV/Vis detection (λmax ~255 nm, similar to structurally related compounds) ensures purity >95% .
    Contaminants like unreacted precursors or dehalogenated by-products must be quantified using reverse-phase chromatography .

Q. What are the key physicochemical properties relevant to experimental design?

While specific data for this compound is limited, analogues suggest:

  • LogP : Estimated ~2.5–3.0 (via computational tools like ACD/Labs), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (<1 mg/mL in water), necessitating DMSO or ethanol as solvents for biological assays .
  • Stability : Stable under inert atmospheres but sensitive to prolonged light exposure. Storage at –20°C in amber vials is recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy position) influence biological activity?

The 4'-methoxy group on the biphenyl system enhances electron density, potentially improving interactions with aromatic residues in enzyme active sites. For example, in N-methyl-1-(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride, the thiazole ring’s position modulates binding affinity to kinases . Comparative studies with 3'-methoxy or unsubstituted analogues could reveal steric and electronic effects on target engagement. Molecular docking and MD simulations are recommended to map structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or mass spectra often arise from:

  • Rotamers : The biphenyl core’s restricted rotation may split signals in 1H NMR. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .
  • Ionization artifacts in MS : Adduct formation (e.g., [M+Na]+) may obscure molecular ions. Using softer ionization methods (ESI instead of MALDI) and ammonium acetate buffers reduces ambiguity .
    Cross-validation with X-ray crystallography (where feasible) provides definitive structural confirmation .

Q. What strategies mitigate toxicity risks in in vitro and in vivo studies?

Safety data for similar biphenylamines indicate:

  • Acute toxicity : Oral LD50 estimates >300 mg/kg (rat), classifying it as Category 4 (H302).
  • Handling protocols : Use PPE (nitrile gloves, P95 respirators) to prevent inhalation or dermal exposure.
  • In vivo dose optimization : Start with ≤10 mg/kg in rodent models, monitoring for respiratory irritation (H335) .
    Alternatives like pro-drug formulations or salt forms (e.g., hydrochloride) may improve tolerability .

Methodological Considerations

Q. What chromatographic methods separate enantiomers or diastereomers of this compound?

Chiral separation requires:

  • Chiral stationary phases : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (90:10) mobile phases.
  • Detection : UV at 254 nm for methoxy-aromatic absorption.
    For diastereomers, normal-phase HPLC with silica columns and gradient elution (0.1% TFA in acetonitrile/water) resolves stereoisomers .

Q. How can researchers validate target engagement in biochemical assays?

  • SPR (Surface Plasmon Resonance) : Immobilize the target protein (e.g., GPCRs) and measure binding kinetics (ka/kd) at varying compound concentrations.
  • Thermal Shift Assay (TSA) : Monitor protein melting temperature (Tm) shifts to confirm stabilization upon ligand binding .
    Negative controls (e.g., methoxy-free analogues) are essential to isolate the 4'-methoxy group’s contribution .

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